molecular formula C23H18ClN3O5S B2543044 ethyl 5-(4-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-00-6

ethyl 5-(4-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2543044
CAS No.: 851952-00-6
M. Wt: 483.92
InChI Key: WGVVGPVKJHFNIH-UHFFFAOYSA-N
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Description

The molecule features:

  • A thieno[3,4-d]pyridazine core fused with a pyridazine ring.
  • Substituents:
    • A 4-chlorobenzamido group at position 3.
    • A 4-methoxyphenyl group at position 2.
    • An ethyl carboxylate ester at position 1.

These functional groups influence its electronic properties, solubility, and binding affinity.

Properties

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-4-6-14(24)7-5-13)18(17)22(29)27(26-19)15-8-10-16(31-2)11-9-15/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVVGPVKJHFNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires data on structural analogs, pharmacological profiles, and physicochemical properties. Below is a hypothetical framework for such a comparison, based on general trends in thienopyridazine chemistry:

Compound Core Structure Key Substituents Reported Activity Reference
Ethyl 5-(4-chlorobenzamido)-... (Target) Thieno[3,4-d]pyridazine 4-Cl-benzamido, 4-OMe-phenyl, ethyl-COO Hypothesized kinase inhibition N/A
Compound A Thieno[2,3-d]pyridazine 3-NO₂-phenyl, methyl-COO Anticancer (IC₅₀ = 2.1 µM) [Hypothetical]
Compound B Thieno[3,4-d]pyridazine 4-F-benzamido, 3-Cl-phenyl Antimicrobial (MIC = 8 µg/mL) [Hypothetical]

Key Observations (Hypothetical):

  • Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., Compound B) but reduce metabolic stability .
  • Activity Gaps : The absence of nitro groups (cf. Compound A) in the target compound suggests lower cytotoxicity but possibly improved selectivity .

Limitations of Available Evidence

Critical gaps include:

  • No structural or pharmacological data on the target compound or its analogs.
  • No references to synthetic protocols, crystallographic data, or biological assays.

To fulfill the query’s requirements, access to the following would be necessary:

  • Peer-reviewed studies on thienopyridazine derivatives.
  • Crystallographic data refined using SHELX or similar tools .
  • Comparative pharmacological or computational analyses (e.g., docking studies, SAR tables).

Recommendations for Future Research

Synthetic Optimization : Modify substituents (e.g., replacing 4-Cl-benzamido with sulfonamide groups) to enhance binding affinity.

Crystallographic Studies : Use SHELXL to resolve the compound’s 3D structure and compare it with analogs.

Biological Screening: Evaluate kinase inhibition (e.g., EGFR, VEGFR) and compare IC₅₀ values with published thienopyridazine derivatives.

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